4-(3-Allyl-2,4-dioxoimidazolidin-1-yl)-3-hydroxy-N,N-dimethylbenzenesulfonamide
Description
4-(3-Allyl-2,4-dioxoimidazolidin-1-yl)-3-hydroxy-N,N-dimethylbenzenesulfonamide is a benzenesulfonamide derivative incorporating a hydantoin (imidazolidinedione) moiety modified with an allyl group at the N3 position. The compound features a sulfonamide group at the para-position of the benzene ring, a hydroxyl group at the meta-position, and N,N-dimethyl substitution on the sulfonamide nitrogen. This structure is synthesized via sequential alkylation and cyclization reactions, as outlined in related studies on benzenesulfonamide-hydantoin hybrids .
Properties
IUPAC Name |
4-(2,4-dioxo-3-prop-2-enylimidazolidin-1-yl)-3-hydroxy-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S/c1-4-7-16-13(19)9-17(14(16)20)11-6-5-10(8-12(11)18)23(21,22)15(2)3/h4-6,8,18H,1,7,9H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAJZQFAPMJIII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)N2CC(=O)N(C2=O)CC=C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Allyl-2,4-dioxoimidazolidin-1-yl)-3-hydroxy-N,N-dimethylbenzenesulfonamide typically involves multiple steps:
Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting an appropriate amine with an isocyanate under controlled conditions.
Introduction of the Allyl Group: The allyl group can be introduced via an alkylation reaction using allyl bromide in the presence of a base such as potassium carbonate.
Sulfonamide Formation: The sulfonamide moiety is formed by reacting the intermediate with a sulfonyl chloride derivative in the presence of a base like triethylamine.
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the imidazolidinone ring or the sulfonamide moiety, potentially leading to the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkoxides, thiolates, and amines can be employed under basic or acidic conditions.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Amines, reduced sulfonamides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-Allyl-2,4-dioxoimidazolidin-1-yl)-3-hydroxy-N,N-dimethylbenzenesulfonamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound has shown promise as an inhibitor of carbonic anhydrases, enzymes that play crucial roles in various physiological processes. Inhibition of these enzymes can have therapeutic implications for conditions such as glaucoma, epilepsy, and certain cancers .
Medicine
In medicine, the compound’s potential as a drug candidate is being explored. Its ability to inhibit specific enzymes makes it a candidate for the development of new pharmaceuticals aimed at treating diseases involving enzyme dysregulation.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(3-Allyl-2,4-dioxoimidazolidin-1-yl)-3-hydroxy-N,N-dimethylbenzenesulfonamide involves the inhibition of carbonic anhydrases. The compound binds to the active site of the enzyme, blocking its catalytic activity. This inhibition disrupts the enzyme’s ability to convert carbon dioxide and water into bicarbonate and protons, affecting processes such as respiration and pH regulation .
Comparison with Similar Compounds
Key Observations :
- Alkyl vs. Aromatic Substituents : Compounds with alkyl chains (e.g., 8a , 8b ) exhibit higher synthetic yields compared to aromatic analogs (8d , 8e ), likely due to steric challenges in benzylation reactions .
- Allyl Group Uniqueness : The allyl group in 8c introduces unsaturation, which may enhance reactivity (e.g., susceptibility to oxidation) but also improve binding flexibility in enzyme active sites .
Comparison with Non-Hydantoin Derivatives
- Enzalutamide (): A clinically used anti-androgen featuring a 2,4-dioxoimidazolidine core. Unlike the target compound, Enzalutamide includes a trifluoromethyl group and a cyano-substituted benzene ring, which enhance receptor binding but increase molecular weight (541.4 g/mol vs. ~295–359 g/mol for 8a–8e) .
- Vicinal Difunctionalization Derivatives (): Compounds like 7a and 7b incorporate complex side chains but lack the sulfonamide-hydantoin pharmacophore, resulting in divergent biological targets .
Biological Activity
4-(3-Allyl-2,4-dioxoimidazolidin-1-yl)-3-hydroxy-N,N-dimethylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C14H17N3O5S
- Molecular Weight : 339.37 g/mol
- CAS Number : 1710695-37-6
The structure comprises an imidazolidinone ring, a sulfonamide moiety, and a hydroxyl group, which are critical for its biological activity.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It has been identified as a potential inhibitor of deoxyuridine triphosphatase (dUTPase), an enzyme involved in nucleotide metabolism. Inhibition of dUTPase can lead to increased cytotoxicity in cancer cells by disrupting DNA synthesis pathways .
- Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, thus providing neuroprotective effects against oxidative stress .
- Antimicrobial Properties : Preliminary studies suggest efficacy against various microbial strains, indicating potential use as an antimicrobial agent .
Biological Activity Overview
A summary of the biological activities observed in studies involving this compound is presented in the table below:
Case Studies
Several studies have explored the biological activity of this compound:
- Cancer Cell Studies : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in various cancer cell lines. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .
- Neuroprotection : Research indicated that this compound exhibited neuroprotective effects in models of oxidative stress. It was shown to reduce neuronal death by scavenging superoxide radicals, which are implicated in neurodegenerative diseases .
- Antimicrobial Efficacy : In vitro tests revealed that the compound had notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent for bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
